molecular formula C12H17O4P B14353014 Dimethyl (2,4,6-trimethylbenzoyl)phosphonate CAS No. 91998-28-6

Dimethyl (2,4,6-trimethylbenzoyl)phosphonate

Cat. No.: B14353014
CAS No.: 91998-28-6
M. Wt: 256.23 g/mol
InChI Key: DNRABMKJJAJKAL-UHFFFAOYSA-N
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Description

Dimethyl (2,4,6-trimethylbenzoyl)phosphonate is an organophosphorus compound known for its role as a photoinitiator. This compound is particularly valuable in the field of polymer chemistry, where it is used to initiate polymerization reactions under UV light. Its structure consists of a phosphonate group attached to a benzoyl group, which is further substituted with three methyl groups at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2,4,6-trimethylbenzoyl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,6-trimethylbenzoyl chloride with dimethyl phosphite under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,4,6-trimethylbenzoyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The benzoyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the benzoyl group under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Dimethyl (2,4,6-trimethylbenzoyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of dimethyl (2,4,6-trimethylbenzoyl)phosphonate involves the absorption of UV light, which leads to the formation of reactive radicals. These radicals initiate the polymerization of monomers, resulting in the formation of polymers. The compound’s effectiveness as a photoinitiator is due to its ability to generate radicals efficiently under UV light.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2,4,6-trimethylbenzoyl)phosphonate is unique due to its specific structure, which allows for efficient radical formation under UV light. This makes it particularly valuable in applications requiring rapid and efficient polymerization.

Properties

CAS No.

91998-28-6

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

dimethoxyphosphoryl-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C12H17O4P/c1-8-6-9(2)11(10(3)7-8)12(13)17(14,15-4)16-5/h6-7H,1-5H3

InChI Key

DNRABMKJJAJKAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(OC)OC)C

Origin of Product

United States

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